molecular formula C15H12F2N2O2 B2863497 N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2411237-54-0

N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide

Cat. No. B2863497
CAS RN: 2411237-54-0
M. Wt: 290.27
InChI Key: STCXZYCDSMHFMC-UHFFFAOYSA-N
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Description

N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of a key enzyme involved in cancer cell proliferation, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide involves the inhibition of thymidylate synthase, which is a key enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of thymidine, which is an essential component of DNA. As a result, cancer cells are unable to replicate and proliferate, leading to a decrease in tumor growth.
Biochemical and Physiological Effects:
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide has been shown to have a significant effect on cancer cell growth and proliferation. In vitro studies have demonstrated that this molecule can inhibit the activity of thymidylate synthase, leading to a decrease in DNA synthesis and cell proliferation. This inhibition has been shown to be selective for cancer cells, with minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide is its selectivity for cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this molecule is its potential toxicity, which may limit its use in clinical applications. Further studies are needed to determine the optimal dosage and administration of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide for maximum efficacy and minimal toxicity.

Future Directions

There are several potential future directions for the study of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide. One area of research could focus on the development of new cancer therapies based on the inhibition of thymidylate synthase. Additionally, further studies are needed to determine the optimal dosage and administration of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide for maximum efficacy and minimal toxicity. Finally, research could focus on the development of new molecules based on the structure of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide with improved selectivity and efficacy for cancer cells.

Synthesis Methods

The synthesis of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide involves several steps, including the reaction of 2-amino-4-(3,4-difluorophenoxy)pyridine with 2-chloroacetaldehyde diethyl acetal, followed by the reaction with propargylamine. The resulting compound is then subjected to a series of purification steps to yield the final product.

Scientific Research Applications

N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that this molecule can inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. This inhibition leads to a decrease in cancer cell growth and proliferation, making N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[[4-(3,4-difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c1-2-15(20)19-9-10-7-12(5-6-18-10)21-11-3-4-13(16)14(17)8-11/h2-8H,1,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCXZYCDSMHFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=CC(=C1)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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